molecular formula C21H19NO2 B12904019 Isoxazole, 4,5-dihydro-5-(4-methoxyphenyl)-5-methyl-3-(2-naphthalenyl)- CAS No. 653601-89-9

Isoxazole, 4,5-dihydro-5-(4-methoxyphenyl)-5-methyl-3-(2-naphthalenyl)-

Katalognummer: B12904019
CAS-Nummer: 653601-89-9
Molekulargewicht: 317.4 g/mol
InChI-Schlüssel: CDXMYSMPIVGUSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Methoxyphenyl)-5-methyl-3-(naphthalen-2-yl)-4,5-dihydroisoxazole is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a naphthyl group attached to the isoxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-5-methyl-3-(naphthalen-2-yl)-4,5-dihydroisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde, 2-naphthylamine, and acetone in the presence of a suitable catalyst. The reaction mixture is heated under reflux conditions to facilitate the formation of the isoxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Methoxyphenyl)-5-methyl-3-(naphthalen-2-yl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the aromatic rings.

Wissenschaftliche Forschungsanwendungen

5-(4-Methoxyphenyl)-5-methyl-3-(naphthalen-2-yl)-4,5-dihydroisoxazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Wirkmechanismus

The mechanism of action of 5-(4-Methoxyphenyl)-5-methyl-3-(naphthalen-2-yl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(4-Methoxyphenyl)-3-(naphthalen-2-yl)-4,5-dihydroisoxazole: Lacks the methyl group.

    5-Methyl-3-(naphthalen-2-yl)-4,5-dihydroisoxazole: Lacks the methoxyphenyl group.

    3-(Naphthalen-2-yl)-4,5-dihydroisoxazole: Lacks both the methoxyphenyl and methyl groups.

Uniqueness

The presence of the methoxyphenyl, methyl, and naphthyl groups in 5-(4-Methoxyphenyl)-5-methyl-3-(naphthalen-2-yl)-4,5-dihydroisoxazole imparts unique structural and chemical properties

Eigenschaften

CAS-Nummer

653601-89-9

Molekularformel

C21H19NO2

Molekulargewicht

317.4 g/mol

IUPAC-Name

5-(4-methoxyphenyl)-5-methyl-3-naphthalen-2-yl-4H-1,2-oxazole

InChI

InChI=1S/C21H19NO2/c1-21(18-9-11-19(23-2)12-10-18)14-20(22-24-21)17-8-7-15-5-3-4-6-16(15)13-17/h3-13H,14H2,1-2H3

InChI-Schlüssel

CDXMYSMPIVGUSY-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(=NO1)C2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.